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Compound of Interest

Compound Name: 3-methyl-6-oxoheptanoic acid

CAS No.: 67135-96-0

Cat. No.: B6613817 Get Quote

Executive Summary
5-Acetyl-3-methylvaleric acid is a structural descriptor for the chemical entity formally known in

IUPAC nomenclature as 3-methyl-6-oxoheptanoic acid. This compound represents a critical

intermediate in the oxidative degradation of acyclic monoterpenes (specifically citronellol and

citronellic acid) and serves as a functionalized keto-acid building block in organic synthesis.

This guide provides a definitive technical analysis of its nomenclature, structural properties, and

synthetic pathways, designed for researchers requiring high-fidelity data for drug development

and metabolic profiling.

Part 1: Nomenclature & Synonymy
The primary challenge in sourcing this compound lies in the variability of its naming

conventions. While "5-acetyl-3-methylvaleric acid" descriptively highlights the acetyl substituent

on a valeric (pentanoic) backbone, the IUPAC system prioritizes the longest carbon chain

containing the principal functional groups.

Synonym Mapping Table
The following table consolidates valid identifiers for 3-methyl-6-oxoheptanoic acid.
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Category Identifier / Synonym Context

IUPAC Name 3-Methyl-6-oxoheptanoic acid Preferred Name (Systematic)

Alt.[1] IUPAC 6-Oxo-3-methylheptanoic acid Alternative numbering priority

Descriptive 5-Acetyl-3-methylvaleric acid
Structure-based (Valeric core +

Acetyl tail)

Descriptive
5-Acetyl-3-methylpentanoic

acid

Interchanging

Valeric/Pentanoic

Chemical Family Keto-acid / Terpene metabolite Functional classification

CAS Number 67135-96-0 General / Racemic

CAS Number 223235-49-6 (R)-Enantiomer (Specific)

PubChem CID 22743509 Database ID

InChI Key
BHXGHANBRHMKPN-

UHFFFAOYSA-N
Unique String Identifier

Naming Logic & Causality
The name 5-acetyl-3-methylvaleric acid is derived by treating the pentanoic acid chain (

) as the parent:

Parent: Valeric acid (

to

).

Substituent 1: Methyl group at

.

Substituent 2: Acetyl group (

) attached to
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.

However, attaching an acetyl group to

extends the carbon chain by two carbons.

.

This results in a 7-carbon chain (Heptanoic acid) with a ketone at

and a methyl at

.

Conclusion: The IUPAC name 3-methyl-6-oxoheptanoic acid is the scientifically accurate

term for procurement and literature search.

Part 2: Structural Characterization &
Stereochemistry
Chemical Properties[3][4]

Molecular Formula:

[1][2]

Molecular Weight: 158.19 g/mol [2]

Chirality: The molecule possesses a chiral center at C3.

Natural terpene degradation often yields specific enantiomers (e.g., (R)-(+)-3-methyl-6-
oxoheptanoic acid from (R)-citronellic acid).

Synthetic batches are typically racemic unless asymmetric synthesis is employed.

Structural Connectivity Diagram
The following diagram illustrates the logical connectivity and the mapping between the "Valeric"

descriptor and the "Heptanoic" reality.
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Nomenclature Logic

Valeric Acid Core
(C1 - C5)

3-Methyl-6-oxoheptanoic Acid
(C1 - C7 Chain) Backbone Extension

Acetyl Group
(-C(=O)CH3)

 Extends C5 to C7

Methyl Group
(at C3)

 Substituent at C3

5-Acetyl + Valeric (C5) 
= Heptanoic (C7)

Click to download full resolution via product page

Figure 1: Structural deconstruction showing how the addition of an acetyl group to the valeric

acid terminus extends the chain to form the heptanoic acid derivative.

Part 3: Synthesis & Biosynthetic Origins[6]
Understanding the synthesis of this compound is essential for identifying impurities or

metabolic pathways in drug development. It is predominantly formed via the oxidative cleavage

of terpenoids.

Primary Synthetic Pathway: Ozonolysis of Citronellic
Acid
The most reliable route to 3-methyl-6-oxoheptanoic acid is the ozonolysis of Citronellic acid

(or Citronellol followed by oxidation). This mimics the biological degradation of terpenes.

Protocol Summary:

Starting Material: (R)-(+)-Citronellic acid (3,7-dimethyl-6-octenoic acid).

Reagent: Ozone (

) in Methanol/DCM at -78°C.

Workup: Reductive workup (Dimethyl sulfide or
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) yields the aldehyde, while oxidative workup (

) yields the keto-acid directly (preserving the ketone at C6 while cleaving the terminal
isopropylidene).

Note: The C6=C7 double bond in citronellic acid is trisubstituted. Cleavage generates the

ketone at C6.

Synthesis Workflow Diagram

Metabolic Relevance
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Figure 2: Synthetic and metabolic pathway showing the derivation of the target keto-acid from

Citronellic acid via oxidative cleavage.
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Part 4: Applications in Drug Development
Metabolic Biomarker
In pharmacological studies involving terpene-based drugs or excipients, 3-methyl-6-
oxoheptanoic acid appears as a urinary metabolite. Its presence indicates the oxidative

cleavage of the side chain of geraniol, citronellol, or related acyclic terpenes.

Chiral Building Block
The (R)-enantiomer (derived from natural citronellic acid) is a valuable chiral synthon. It allows

for the introduction of a fixed stereocenter (

-methyl) in the synthesis of complex polyketides or pheromones. The terminal ketone (

) and carboxylic acid (

) provide orthogonal handles for further functionalization (e.g., reductive amination at the
ketone, amide coupling at the acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-Acetyl-3-methylvaleric Acid: Technical Synonymy &
Characterization Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6613817#5-acetyl-3-methylvaleric-acid-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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